molecular formula C11H11F2NO3 B12947020 Methyl (S)-(6,8-difluorochroman-3-yl)carbamate

Methyl (S)-(6,8-difluorochroman-3-yl)carbamate

Cat. No.: B12947020
M. Wt: 243.21 g/mol
InChI Key: TZCLAZJPZGHFBN-QMMMGPOBSA-N
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Description

Methyl (S)-(6,8-difluorochroman-3-yl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a chroman ring substituted with two fluorine atoms at positions 6 and 8, and a carbamate group attached to the 3-position of the chroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-(6,8-difluorochroman-3-yl)carbamate typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Carbamate Group: The carbamate group can be introduced by reacting the chroman derivative with methyl isocyanate or by using a carbamoylation reagent such as methyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-(6,8-difluorochroman-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

    Substitution: The fluorine atoms or the carbamate group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride, alkyl halides, or acyl chlorides can facilitate substitution reactions.

Major Products

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Compounds with different functional groups replacing the fluorine atoms or carbamate group.

Scientific Research Applications

Methyl (S)-(6,8-difluorochroman-3-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-(6,8-difluorochroman-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-(6,8-dichlorochroman-3-yl)carbamate
  • Methyl (S)-(6,8-dibromochroman-3-yl)carbamate
  • Methyl (S)-(6,8-diiodochroman-3-yl)carbamate

Uniqueness

Methyl (S)-(6,8-difluorochroman-3-yl)carbamate is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as increased stability, lipophilicity, and bioavailability. The fluorine atoms can also affect the compound’s reactivity and interaction with biological targets, making it distinct from its halogenated analogs.

Properties

Molecular Formula

C11H11F2NO3

Molecular Weight

243.21 g/mol

IUPAC Name

methyl N-[(3S)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]carbamate

InChI

InChI=1S/C11H11F2NO3/c1-16-11(15)14-8-3-6-2-7(12)4-9(13)10(6)17-5-8/h2,4,8H,3,5H2,1H3,(H,14,15)/t8-/m0/s1

InChI Key

TZCLAZJPZGHFBN-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)N[C@H]1CC2=C(C(=CC(=C2)F)F)OC1

Canonical SMILES

COC(=O)NC1CC2=C(C(=CC(=C2)F)F)OC1

Origin of Product

United States

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